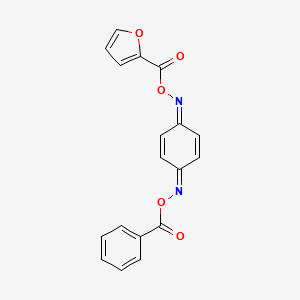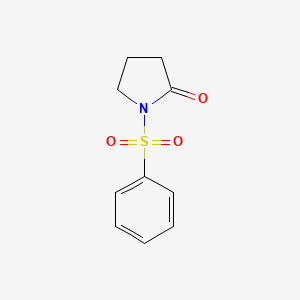![molecular formula C17H20N2O4 B5586361 7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586361.png)
7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[4.4]nonane derivatives involves multi-step reactions that include nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, starting from malononitrile, achieving higher efficiency and better yield in modified methods (Ji Zhiqin, 2004). Another approach involves a four-component reaction incorporating 2-formylbenzoic acid, malononitrile, isocyanides, and primary alkyl amines under varying conditions to yield different products, showcasing the versatility of synthetic routes for diazaspiro[4.4]nonane derivatives (Ebrahim Soleimani et al., 2013).
Molecular Structure Analysis
Structural elucidation of diazaspiro[4.4]nonane derivatives has been accomplished through techniques such as UV-Vis, FT-IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction. These analyses reveal that the cyclopentane ring adopts an envelope conformation and the crystal packing is governed by hydrogen bonds and numerous C−H⋯O/N and C−H⋯π interactions (A. Lazic et al., 2017).
Chemical Reactions and Properties
Diazaspiro[4.4]nonane derivatives undergo various chemical reactions, including those with methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, leading to complex structures. The crystalline and molecular structures of these products have been studied, demonstrating the reactivity and potential for functionalization of the diazaspiro[4.4]nonane core (P. Silaichev et al., 2012).
Physical Properties Analysis
The physical properties of diazaspiro[4.4]nonane derivatives, such as lipophilicity, are critical for their potential therapeutic applications. The lipophilicities of these molecules were estimated by calculating their log P values, providing insights into their pharmacokinetic properties and aiding in the design of new derivatives with desirable attributes (A. Lazic et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions, of diazaspiro[4.4]nonane derivatives have been explored through various studies. For instance, the reactivity of these compounds towards different reactants and under various conditions has led to the synthesis of a range of products, highlighting the chemical versatility and potential applications of diazaspiro[4.4]nonane derivatives (S. V. Fedoseev et al., 2016).
Propiedades
IUPAC Name |
7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-13-4-2-3-12(9-13)5-6-15(21)19-8-7-17(11-19)10-14(20)18-16(17)22/h2-4,9H,5-8,10-11H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRPHAUAXGPXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)N2CCC3(C2)CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5586297.png)
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)

![9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)
![methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5586334.png)
![N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)
![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)


![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)
